

# 5-Chlorothiophene-2-carboxamide chemical structure and CAS number

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## Compound of Interest

Compound Name: 5-Chlorothiophene-2-carboxamide

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## An In-depth Technical Guide to 5-Chlorothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chlorothiophene-2-carboxamide**, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, synthesis pathways, and significant applications, with a focus on its role in drug development.

## Chemical Identity and Structure

**5-Chlorothiophene-2-carboxamide** is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The structure consists of a thiophene ring chlorinated at the 5-position and featuring a carboxamide group at the 2-position.

Chemical Structure:

The structure of **5-Chlorothiophene-2-carboxamide** is characterized by the following IUPAC name, CAS number, and molecular identifiers.

- IUPAC Name: **5-chlorothiophene-2-carboxamide**
- CAS Number: 22353-82-8

- Molecular Formula: C<sub>5</sub>H<sub>4</sub>ClNOS
- SMILES: C1=C(SC(=C1)Cl)C(=O)N
- InChI Key: OMOBWMBJNNCUFO-UHFFFAOYSA-N

## Physicochemical and Computed Properties

The properties of **5-Chlorothiophene-2-carboxamide** and its immediate precursor, 5-Chlorothiophene-2-carboxylic acid, are crucial for their handling, reaction optimization, and application. A summary of these key properties is presented below.

Property	5-Chlorothiophene-2-carboxamide	5-Chlorothiophene-2-carboxylic acid	Cite
CAS Number	22353-82-8	24065-33-6	
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClNOS	C <sub>5</sub> H <sub>3</sub> ClO <sub>2</sub> S	
Molecular Weight	161.61 g/mol	162.59 g/mol	[1][2]
Appearance	-	White to light yellow crystalline powder	[2]
Melting Point	Not available	154-158 °C	[1]
Boiling Point	Not available	~287 °C (Predicted)	
Assay	-	≥97%	[1]

## Synthesis and Manufacturing

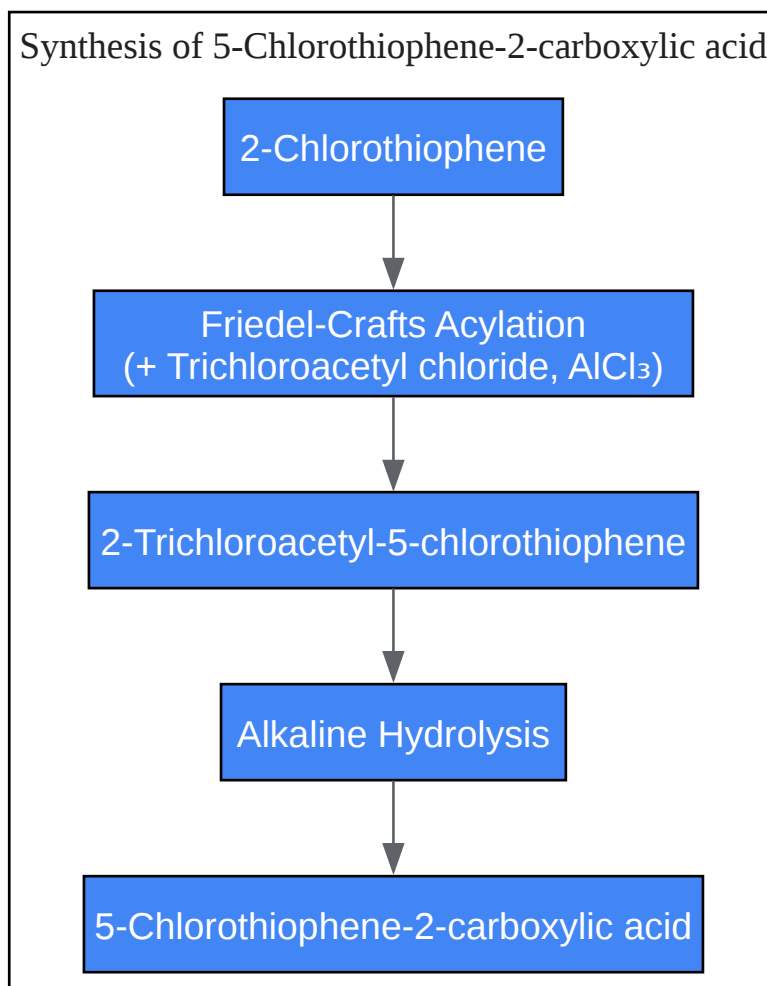
The primary route to **5-Chlorothiophene-2-carboxamide** involves a two-step process starting from its corresponding carboxylic acid. First, 5-Chlorothiophene-2-carboxylic acid is synthesized, which is then converted to the target carboxamide.

### Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several methods exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid, a critical intermediate. Common starting materials include 2-chlorothiophene, 2-chloro-5-

bromothiophene, or 5-chloro-2-acetylthiophene.[3] One prevalent laboratory and industrial method is the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis.[2][3][4]

The general workflow for synthesizing the carboxylic acid precursor is illustrated below.



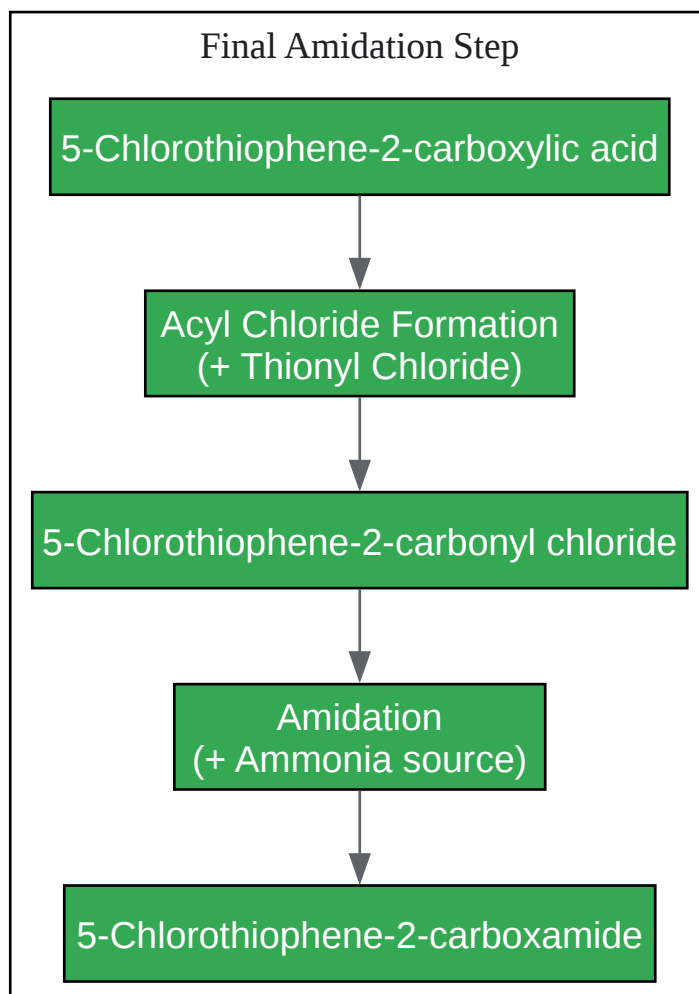
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Workflow for the synthesis of the carboxylic acid precursor.

## Synthesis of 5-Chlorothiophene-2-carboxamide

The conversion of the carboxylic acid to the carboxamide proceeds via an activated intermediate, typically the acyl chloride. The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride, to form 5-chlorothiophene-2-carbonyl chloride.[5][6][7] This

highly reactive acyl chloride is then treated with an ammonia source to yield the final product, **5-Chlorothiophene-2-carboxamide**.



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Conversion of carboxylic acid to the final carboxamide product.

## Experimental Protocols

Detailed methodologies for the key synthesis steps are provided below. These protocols are based on established chemical literature and patents.

### Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride[7]

This procedure details the conversion of the carboxylic acid to its corresponding acyl chloride.

- **Reaction Setup:** To a suitable reaction vessel, charge 5-chlorothiophene-2-carboxylic acid (1.0 eq), dichloromethane (approx. 5 volumes), and a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.01 eq).
- **Reagent Addition:** Add thionyl chloride (approx. 3-5 eq) to the stirred mixture.
- **Reaction:** Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 16 hours with stirring.
- **Work-up:** Upon completion, cool the reaction mixture. Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used directly in the next step or purified by vacuum distillation.

## Protocol 2: Synthesis of 5-Chlorothiophene-2-carboxamide (General Procedure)

This protocol describes the amidation of the acyl chloride to form the final product.

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of aqueous ammonia (a stoichiometric excess).
- **Reagent Addition:** Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in an inert solvent (e.g., dichloromethane or THF) to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC or LC-MS).
- **Work-up:** The resulting solid precipitate is collected by filtration.
- **Purification:** The crude product is washed with cold water and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

## Applications in Drug Development

The primary and most significant application of the 5-chlorothiophene scaffold, particularly its carboxamide derivative, is in the synthesis of novel pharmaceuticals.

Rivaroxaban Intermediate:

**5-Chlorothiophene-2-carboxamide** is a crucial building block for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor.<sup>[1]</sup> Rivaroxaban is an anticoagulant widely used for the prevention and treatment of various thromboembolic diseases. The synthesis involves the amide coupling of 5-chlorothiophene-2-carbonyl chloride with the complex amine portion of the Rivaroxaban molecule.

The core structure is also investigated for its potential in developing other therapeutic agents, including:

- Antimicrobial agents<sup>[8]</sup>
- Anti-inflammatory drugs<sup>[8]</sup>
- Anticancer agents<sup>[8]</sup>

The reactive nature of the thiophene ring and its functional groups allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemists in the design of new bioactive molecules.

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